4-[[3-Hydroxy-2-oxo-1-(3-phenylpropyl)piperidin-3-yl]methyl]-3,3-dimethylpiperazin-2-one
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Overview
Description
4-[[3-Hydroxy-2-oxo-1-(3-phenylpropyl)piperidin-3-yl]methyl]-3,3-dimethylpiperazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine and piperazine ring system, which are common motifs in medicinal chemistry due to their biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-Hydroxy-2-oxo-1-(3-phenylpropyl)piperidin-3-yl]methyl]-3,3-dimethylpiperazin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and piperazine intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as dicyclohexyl carbodiimide and dimethylaminopyridine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[[3-Hydroxy-2-oxo-1-(3-phenylpropyl)piperidin-3-yl]methyl]-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[[3-Hydroxy-2-oxo-1-(3-phenylpropyl)piperidin-3-yl]methyl]-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and piperazine derivatives, such as:
- 2-(3-oxo-3-phenylpropyl)isoindoline
- 4-phenyl-3-(3-phenylpropanoyl)oxazolidin-2-one
Uniqueness
What sets 4-[[3-Hydroxy-2-oxo-1-(3-phenylpropyl)piperidin-3-yl]methyl]-3,3-dimethylpiperazin-2-one apart is its unique combination of functional groups and ring systems, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[[3-hydroxy-2-oxo-1-(3-phenylpropyl)piperidin-3-yl]methyl]-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-20(2)18(25)22-12-15-24(20)16-21(27)11-7-14-23(19(21)26)13-6-10-17-8-4-3-5-9-17/h3-5,8-9,27H,6-7,10-16H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWSVNYCSDQGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1CC2(CCCN(C2=O)CCCC3=CC=CC=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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